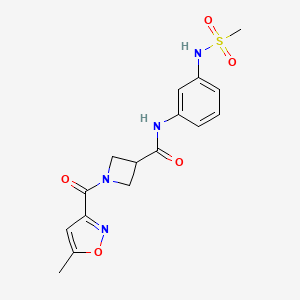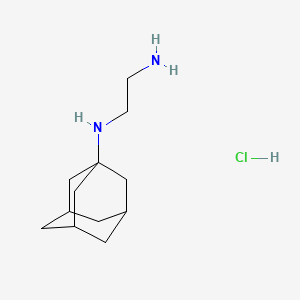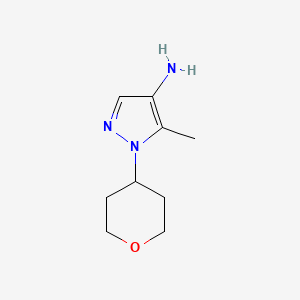
4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is a compound that has been synthesized and studied for its potential applications in various fields . It is a type of 1,2,3-triazole, which are among the most studied five-membered heterocyclic compounds due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The final step of this series was Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound was established by NMR and MS analysis . The compounds were characterized by various analytical techniques: FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . The “Click” chemistry involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Dehydrative Amidation Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid demonstrates significant catalytic efficiency in dehydrative amidation between carboxylic acids and amines, hinting at the potential utility of phenylboronic acid derivatives in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Antimicrobial Activity
- Anti-tuberculosis Derivatives : Triazole derivatives, including those related to phenylboronic acid, have shown promising antimicrobial activity against Mycobacterium tuberculosis, offering pathways for new therapeutic agents (Boechat et al., 2011).
Corrosion Inhibition
- Steel Corrosion Protection : Derivatives of 1,2,3-triazole, closely related to phenylboronic acid, have been utilized as effective corrosion inhibitors for mild steel in acidic environments, showcasing their potential in materials science and engineering (Bentiss et al., 2007).
Molecular Self-Assembly and Sensing
- Self-Assembled Nanorods for Biological Imaging : Phenylboronic acid functionalized pyrene derivatives have been synthesized for self-assembling into nanorods, which can be used for in situ two-photon imaging of cell surface sialic acids, indicating their significance in bioimaging and photodynamic therapy (Li & Liu, 2021).
Supramolecular Chemistry
- Supramolecular Assemblies for Sensing Applications : Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies, demonstrating their utility in creating sensitive materials for detecting metal ions and nitroaromatic compounds (Pedireddi & Seethalekshmi, 2004).
Zukünftige Richtungen
The future directions for research on 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid could involve further exploration of its potential applications in various fields, such as its use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, further studies could focus on understanding its mechanism of action and evaluating its safety and hazards.
Eigenschaften
IUPAC Name |
[4-(triazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDSXNDHLOAJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CN=N2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B2653519.png)
![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)
![N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2653524.png)